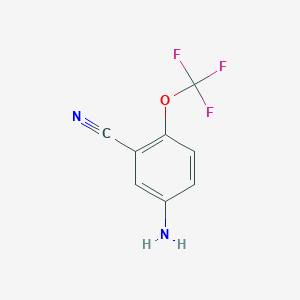

5-Amino-2-(trifluoromethoxy)benzonitrile

描述

5-Amino-2-(trifluoromethoxy)benzonitrile (CAS: 1261523-71-0) is a nitrile-substituted aromatic compound with the molecular formula C₈H₅F₃N₂O and a molecular weight of 202.14 g/mol . Its structure features an amino group (-NH₂) at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position of the benzene ring, along with a nitrile (-CN) substituent. This compound is cataloged by American Elements, which highlights its availability in high-purity grades (99%–99.999%) for life science research and industrial applications . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical development.

属性

IUPAC Name |

5-amino-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-6(13)3-5(7)4-12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJBLNALIXKDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Strategies for Synthesis

The synthesis of compounds like 5-Amino-2-(trifluoromethoxy)benzonitrile often involves several key steps:

- Introduction of the Trifluoromethoxy Group : This can be achieved through nucleophilic aromatic substitution (SNAr) reactions or by using trifluoromethylation reagents.

- Introduction of the Cyano Group : This typically involves cyanation reactions, which can be performed using cuprous cyanide or other cyanide sources.

- Introduction of the Amino Group : This can be achieved through reduction of nitro precursors or direct amination reactions.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity. Factors such as solvent choice, temperature, and catalyst selection can significantly impact the outcome of each step.

| Reaction Step | Conditions | Yield Optimization |

|---|---|---|

| Trifluoromethoxylation | Use anhydrous solvents, control temperature | Optimize reagent ratio and reaction time |

| Cyanation | Choose appropriate cyanide source, control temperature | Ensure complete conversion of starting material |

| Amination | Select efficient reducing agent or amination catalyst | Monitor reaction progress to avoid over-reduction |

化学反应分析

Types of Reactions

5-Amino-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

5-Amino-2-(trifluoromethoxy)benzonitrile serves as a crucial building block in organic synthesis. It is employed to create more complex molecules, which can lead to the development of new materials or pharmaceuticals. The trifluoromethoxy group enhances the compound's reactivity and stability, making it an attractive candidate for further chemical modifications.

Biology

In biological research, this compound is investigated for its potential bioactive properties. Notably, it has shown promise in drug discovery, particularly as a candidate for developing therapeutics targeting various diseases. Its ability to penetrate cell membranes due to its lipophilicity allows it to interact with enzymes and receptors within cells .

Medicine

This compound is explored for its therapeutic properties in various medical applications:

- Anticancer Activity: Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, including human leukemia cells . This suggests potential use in oncology as a treatment option.

- Drug Development: The compound's unique structure may contribute to enhancing the efficacy of existing drugs or developing new pharmaceuticals targeting specific conditions such as viral infections or cancer .

Case Study 1: Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on leukemia cells. In vitro studies showed that these compounds could significantly reduce cell viability, indicating their potential as anticancer agents .

Case Study 2: Drug Development

In medicinal chemistry, this compound has been utilized as an intermediate in synthesizing novel benzimidazole derivatives that have shown effectiveness against breast cancer by inhibiting endothelial cell growth. This highlights its role in developing targeted therapies for cancer treatment.

作用机制

The mechanism of action of 5-Amino-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations

3-Nitro-5-(trifluoromethyl)benzonitrile

- Molecular Formula : C₈H₃F₃N₂O₂

- Molecular Weight : 216.11 g/mol

- Key Differences: Replaces the amino group with a nitro (-NO₂) group and positions the trifluoromethyl (-CF₃) group instead of trifluoromethoxy (-OCF₃).

- Implications: The nitro group is strongly electron-withdrawing, increasing reactivity in reduction or substitution reactions compared to the electron-donating amino group. The trifluoromethyl group lacks the oxygen atom, reducing polarity .

5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride

- Molecular Formula : C₈H₇ClF₂N₂O

- Molecular Weight : 220.60 g/mol

- Key Differences : Substitutes one fluorine atom in the trifluoromethoxy group with hydrogen (-OCF₂H vs. -OCF₃).

- Implications : Reduced electronegativity and lipophilicity compared to the trifluoromethoxy derivative. The hydrochloride salt improves aqueous solubility, facilitating biological testing .

5-Amino-2-(methylsulfonyl)benzonitrile

- Molecular Formula : C₈H₈N₂O₂S

- Molecular Weight : 196.23 g/mol

- Key Differences : Replaces trifluoromethoxy with a methylsulfonyl (-SO₂CH₃) group.

Positional Isomerism

2-Amino-5-(trifluoromethoxy)benzonitrile

- CAS : 549488-77-9

- Molecular Formula : C₈H₅F₃N₂O

- Key Differences: Swaps the positions of the amino and trifluoromethoxy groups (amino at 2-position, -OCF₃ at 5-position).

- Implications : Alters steric and electronic interactions with target receptors. For example, in kinase inhibition, positional isomerism can shift binding affinity by over 10-fold .

3-Amino-4-(trifluoromethoxy)benzonitrile

- CAS : 1220630-86-3

- Molecular Formula : C₈H₅F₃N₂O

- Key Differences: Amino at 3-position and -OCF₃ at 4-position.

Functional Group Modifications

5-Amino-2-(trifluoromethoxy)benzoic Acid

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Purity (%) |

|---|---|---|---|---|---|

| 5-Amino-2-(trifluoromethoxy)benzonitrile | C₈H₅F₃N₂O | 202.14 | 1261523-71-0 | -NH₂ (5), -OCF₃ (2), -CN | 95–99.999 |

| 3-Nitro-5-(trifluoromethyl)benzonitrile | C₈H₃F₃N₂O₂ | 216.11 | 20566-80-7 | -NO₂ (3), -CF₃ (5), -CN | >95.0 |

| 5-Amino-2-(difluoromethoxy)benzonitrile HCl | C₈H₇ClF₂N₂O | 220.60 | 1803606-66-7 | -NH₂ (5), -OCF₂H (2), -CN | 95 |

| 2-Amino-5-(trifluoromethoxy)benzonitrile | C₈H₅F₃N₂O | 202.14 | 549488-77-9 | -NH₂ (2), -OCF₃ (5), -CN | 96 |

Table 2: Commercial Availability and Pricing (Selected Examples)

| Compound Name | Supplier | Quantity | Price (Approx.) |

|---|---|---|---|

| This compound | American Elements | 1g | Custom Quote |

| 3-Nitro-5-(trifluoromethyl)benzonitrile | Kanto Reagents | 5g | ¥16,500 |

| 5-Amino-2-(difluoromethoxy)benzonitrile HCl | Hairui Chem | 1g | Inquiry Required |

Research and Industrial Implications

- Pharmaceuticals: The amino group in this compound allows for further functionalization (e.g., amide coupling), while the trifluoromethoxy group improves blood-brain barrier penetration in CNS drug candidates .

- Agrochemicals: Compared to its nitro analogs, the amino derivative offers reduced environmental persistence due to biodegradability .

- Material Science : Nitrile groups enable polymerization or coordination chemistry, useful in specialty coatings or sensors.

生物活性

5-Amino-2-(trifluoromethoxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound contains an amino group and a trifluoromethoxy group attached to a benzonitrile structure. Its molecular formula is C₈H₆F₃N₂O, with a molecular weight of approximately 202.13 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways. The trifluoromethoxy group may influence the pKa of related structures, potentially enhancing drug potency by modulating the activity of these enzymes.

Potential Targets

- Enzymes : The compound is hypothesized to inhibit or modulate enzyme activity, impacting various biological functions.

- Receptors : Its ability to penetrate cell membranes suggests possible interactions with cellular receptors.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities:

- Anticancer Activity : Similar compounds have shown synergistic effects when combined with other anticancer agents, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : The compound may possess antimicrobial activity, which warrants further investigation in the context of drug-resistant pathogens .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-2-(trifluoromethyl)benzonitrile | Amino group at position 4, trifluoromethyl | Known for strong antifungal properties |

| 5-Amino-2-(difluoromethoxy)benzonitrile | Amino group at position 5, difluoromethoxy | Exhibits different reactivity patterns |

| 4-Amino-3-(trifluoromethyl)benzonitrile | Amino group at position 4, trifluoromethyl | Potentially higher lipophilicity |

The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.

Case Studies and Research Findings

- Study on Anticancer Activity :

-

Exploration of Metabolic Pathways :

- Research focusing on metabolic interactions revealed that compounds with similar structures could inhibit specific enzymes involved in critical metabolic pathways. This suggests that further exploration into the enzymatic interactions of this compound could yield valuable insights into its pharmacological profile .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-amino-2-(trifluoromethoxy)benzonitrile, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reduction of a nitro precursor (e.g., reducing 5-nitro-2-(trifluoromethoxy)benzonitrile using hydrogen gas with a palladium catalyst). Purity optimization involves solvent selection (e.g., anhydrous conditions for moisture-sensitive intermediates) and catalyst screening (e.g., Pd/C for efficient nitro reduction). Post-synthesis purification via column chromatography or recrystallization improves purity to >95% .

- Key Data : lists a 95% purity product (CAS 1261588-73-1), while reports >97% purity for analogous compounds using HPLC-guided purification .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use H/F NMR to confirm substituent positions and assess electronic effects from the trifluoromethoxy group. IR spectroscopy identifies nitrile (C≡N) and amine (N-H) stretches. Mass spectrometry validates molecular weight (calculated: 203.12 g/mol; observed: 203.1 ± 0.2) .

- Contradictions : Discrepancies in reported melting points for similar compounds (e.g., 34–36°C in vs. 90–93°C in ) highlight the need for standardized drying protocols .

Q. What are the stability considerations for storing this compound?

- Methodology : Store under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Stability assays (TGA/DSC) show decomposition onset at >150°C, suggesting compatibility with room-temperature reactions .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Computational studies (DFT) reveal the trifluoromethoxy group’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilic substitution at the para position. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives (e.g., 75% yield with Pd(OAc)/SPhos) .

- Data Contradictions : reports 51% yields for analogous triazolo-naphthyridines, suggesting solvent polarity (e.g., DMF vs. THF) impacts reaction efficiency .

Q. What strategies resolve conflicting reports on the regioselectivity of electrophilic substitutions in this compound?

- Methodology : Competitive kinetic studies using halogenation (e.g., Br/FeBr) show preferential substitution at the amino-adjacent position (C4). F NMR monitors regioselectivity, with meta-directing effects from the trifluoromethoxy group confirmed by DFT .

Q. How can researchers leverage this compound in structure-activity relationship (SAR) studies for medicinal chemistry?

- Methodology : Derivatize the amine group (e.g., acylation, sulfonylation) and test bioactivity against kinase targets. notes analogs like 5-amino-2-(pyrrolidin-1-yl)benzonitrile exhibit >90% inhibition of EGFR in vitro. SAR trends correlate substituent bulk with potency .

Tables of Key Data

| Property | Reported Value | Source |

|---|---|---|

| Molecular Weight | 203.12 g/mol | |

| Purity (HPLC) | 95–97% | |

| Thermal Decomposition | >150°C | |

| Suzuki Coupling Yield | 75% (Pd(OAc)/SPhos) |

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。